2-(Allylsulfonyl)-5-methylpyridine

Description

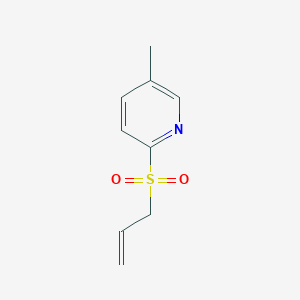

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-prop-2-enylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGMAWPRILOZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2249891-88-9 | |

| Record name | 2-(Allylsulfonyl)-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Allylsulfonyl)-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and likely biological significance of the chemical compound 2-(Allylsulfonyl)-5-methylpyridine. While specific research on this molecule is limited, this document compiles available data and extrapolates from closely related sulfonylpyridine derivatives to offer a thorough understanding for research and development purposes. The information is presented with a focus on physicochemical characteristics, proposed synthetic methodologies, and potential applications in drug discovery, particularly in the context of covalent inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols are suggested based on established methods.

Introduction

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a methyl group and an allylsulfonyl group. The sulfonylpyridine moiety is of significant interest in medicinal chemistry due to its role as a versatile scaffold in the design of biologically active agents. Recent studies have highlighted the potential of sulfonylpyridine derivatives as anti-chlamydial agents and as tunable, cysteine-reactive electrophiles for targeted covalent inhibition.[1][2] This guide aims to consolidate the available information on this compound and to provide a foundational understanding for researchers exploring its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical suppliers and databases. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | PubChem |

| Molecular Weight | 197.25 g/mol | TCI America[3] |

| Monoisotopic Mass | 197.05106 Da | PubChem |

| CAS Registry Number | 2249891-88-9 | TCI America[3] |

| Physical State | Solid (at 20°C) | TCI America[3] |

| Purity | >95.0% (by GC) | TCI America[3] |

| Storage Conditions | Refrigerated (0-10°C) | TCI America[3] |

| Sensitivity | Heat Sensitive | TCI America[3] |

| Predicted XlogP | 1.4 | PubChem |

| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | PubChem |

| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | PubChem |

| Synonyms | 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | TCI America[3] |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely two-step synthesis would involve the nucleophilic aromatic substitution of a suitable starting material with allyl mercaptan, followed by oxidation of the resulting sulfide to the sulfone.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols based on standard organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 2-(Allylthio)-5-methylpyridine

-

To a stirred solution of 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl mercaptan (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(allylthio)-5-methylpyridine.

Step 2: Synthesis of this compound

-

Dissolve the 2-(allylthio)-5-methylpyridine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not currently published. However, the broader class of 2-sulfonylpyridines has been identified as a promising chemotype for the development of targeted covalent inhibitors.[2]

Cysteine-Reactive Electrophile

2-Sulfonylpyridines can act as electrophiles that react with the nucleophilic thiol group of cysteine residues in proteins. This covalent interaction can lead to the irreversible inhibition of protein function. The reactivity of the 2-sulfonylpyridine can be tuned by modifying the substituents on the pyridine ring.

Potential as an Anti-Chlamydial Agent

Research into sulfonylpyridine derivatives has shown their potential as selective anti-chlamydial compounds.[1] The proposed mechanism of action involves the inhibition of the cylindrical protease of Chlamydia. The allylsulfonyl group in this compound could potentially interact with the active site of this protease, leading to the disruption of the bacterial life cycle.

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, a structured experimental workflow is proposed.

References

2-(Allylsulfonyl)-5-methylpyridine chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(Allylsulfonyl)-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on this compound. It details the chemical structure, nomenclature, and physicochemical properties of the compound. This document also reviews the available literature for experimental protocols and biological activity, highlighting the current gaps in research. The information is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity

This compound is a heterocyclic compound containing a pyridine ring substituted with a methyl group and an allylsulfonyl group.

-

IUPAC Name: 5-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine[1]

-

Synonyms: this compound, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, 2-(烯丙基磺酰基)-5-甲基吡啶, 5-甲基-2-(2-丙烯-1-基磺酰基)吡啶

-

CAS Number: 2249891-88-9

-

Molecular Formula: C₉H₁₁NO₂S[1]

Chemical Structure

The molecular structure consists of a pyridine ring with a methyl group at the 5-position and an allylsulfonyl group attached to the 2-position.

Caption: Chemical structure of 5-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine.

Physicochemical Properties

The available data on the physicochemical properties of this compound is limited, with most information being predicted rather than experimentally determined. Commercial suppliers describe the compound as a white to light yellow powder or crystal with a purity of over 95.0% as determined by gas chromatography.[2]

| Property | Value | Source |

| Molecular Weight | 197.25 g/mol | [2] |

| Monoisotopic Mass | 197.05106 Da | [1] |

| Appearance | White to Light yellow powder/crystal | [2] |

| Purity | >95.0% (GC) | [2] |

| Predicted XlogP | 1.4 | [1] |

| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | [1] |

| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | [1] |

Table 1: Summary of Physicochemical Data for this compound.

Experimental Protocols

A thorough review of scientific literature databases reveals a lack of published experimental protocols for the synthesis or analysis of this compound. While synthetic methods for related pyridine derivatives are available, no specific procedures for this compound have been detailed.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity, mechanism of action, or associated signaling pathways of this compound. The biological effects of this specific chemical entity remain uninvestigated. Research on other pyridine derivatives with sulfonamide moieties has shown a range of biological activities, but this cannot be extrapolated to the target compound without experimental validation.[3]

Logical Workflow for Compound Characterization

Due to the absence of specific experimental data for this compound, a generalized logical workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the typical progression from synthesis to biological evaluation.

Caption: A generalized workflow for the characterization of a novel chemical compound.

Conclusion and Future Directions

This compound is a defined chemical entity with a known structure. However, there is a significant lack of publicly available data regarding its physicochemical properties, synthesis, and biological activity. This presents an opportunity for further research to:

-

Develop and publish a reliable synthetic route.

-

Experimentally determine its key physicochemical properties.

-

Investigate its potential biological activities through a comprehensive screening program.

Such studies would provide valuable insights for the scientific community and could uncover novel applications for this compound in medicinal chemistry and materials science.

References

Technical Guide: Physicochemical Properties and Applications of 2-(Allylsulfonyl)-5-methylpyridine (CAS No. 2249891-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physicochemical properties and primary applications of the chemical compound identified by CAS number 2249891-88-9. This compound, 2-(Allylsulfonyl)-5-methylpyridine, is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its utility lies in its function as a stable, solid precursor to a reactive sulfinate intermediate, which can participate in palladium-catalyzed cross-coupling reactions. This guide consolidates available data on its properties, outlines its key synthetic application, and provides a general experimental framework for its use.

Physicochemical Properties

Quantitative experimental data for several physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available information from chemical suppliers and predicted data from computational models.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | TCI, CymitQuimica[1][2][3] |

| Synonyms | 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | TCI, CymitQuimica[1][2][3] |

| CAS Number | 2249891-88-9 | TCI, CymitQuimica[1][2][3] |

| Molecular Formula | C₉H₁₁NO₂S | CymitQuimica[3] |

| Molecular Weight | 197.25 g/mol | TCI AMERICA |

| Purity | >95.0% (GC) | TCI AMERICA |

| Physical State | Solid; White to light yellow powder or crystals | TCI, CymitQuimica[1][3] |

| Storage | Refrigerated (0-10°C), Heat Sensitive | TCI AMERICA |

Table 2: Computed and Spectroscopic Properties

| Property | Value | Source |

| Monoisotopic Mass | 197.05106 Da | PubChemLite[4] |

| XlogP (predicted) | 1.4 | PubChemLite[4] |

| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | CymitQuimica[3] |

| InChIKey | RXGMAWPRILOZLK-UHFFFAOYSA-N | CymitQuimica[3] |

| SMILES | C=CCS(=O)(=O)c1ccc(C)cn1 | CymitQuimica[3] |

Synthesis

A detailed, specific experimental protocol for the synthesis of this compound is not widely published. However, a general method for the synthesis of heteroaromatic allylsulfones involves a two-step process from the corresponding heteroaryl thiol.

General Experimental Protocol for Synthesis

-

S-Allylation of the Heteroaryl Thiol: The starting material, 5-methylpyridine-2-thiol, is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent (e.g., acetone or DMF) to yield the corresponding allyl thioether. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Oxidation to the Allylsulfone: The resulting allyl thioether is then oxidized to the desired allylsulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The reaction is often performed at 0°C to control its exothermicity and then allowed to warm to room temperature.

The final product, this compound, would be isolated and purified using standard techniques such as extraction and column chromatography.

The following diagram illustrates the general synthetic workflow.

Caption: General two-step synthesis of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary and most significant application of this compound is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, particularly as a substitute for unstable pyridine-2-boronic acids in Suzuki-Miyaura type reactions.[5] The allylsulfone acts as a stable, solid precursor that, under the reaction conditions, undergoes an in situ deallylation to generate a reactive pyridine-2-sulfinate intermediate. This intermediate then participates in the catalytic cycle to form a new carbon-carbon bond with an aryl or heteroaryl halide.

Reaction Pathway: Desulfinylative Cross-Coupling

The reaction proceeds via a palladium-catalyzed cycle. The key steps involve the in situ generation of the pyridinesulfinate from the allylsulfone, followed by oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the pyridyl group from the sulfinate to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The following diagram illustrates the key transformations in this process.

Caption: Key steps in the palladium-catalyzed cross-coupling using an allylsulfone.

General Experimental Protocol for Cross-Coupling

The following is a general procedure for a palladium-catalyzed desulfinylative cross-coupling reaction using a heteroaromatic allylsulfone like this compound. Reaction conditions should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the heteroaromatic allylsulfone (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (e.g., 5 mol%), a phosphine ligand like P(t-Bu)₂Me·HBF₄ (e.g., 10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equivalents).[5]

-

Solvent Addition and Degassing: Add an appropriate anhydrous solvent (e.g., DMF or 1,4-dioxane). The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes or by freeze-pump-thaw cycles.

-

Reaction Execution: The reaction vessel is sealed and heated to the desired temperature (typically between 100-150°C) with vigorous stirring for a specified time (e.g., 18 hours), or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).[5]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Given its heat sensitivity, refrigeration is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS No. 2249891-88-9) is a valuable synthetic reagent that serves as a stable precursor for a reactive pyridinesulfinate nucleophile. This property makes it a key component in modern palladium-catalyzed cross-coupling reactions, offering an effective alternative to often unstable boronic acids for the synthesis of biaryl and heteroaryl compounds. While comprehensive physicochemical data is limited, its utility in organic synthesis is well-documented. Researchers and drug development professionals can leverage this compound to construct complex molecular frameworks efficiently. Standard laboratory safety precautions should be observed during its handling and use.

References

- 1. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 2. 8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo(2,3-h)-1-benzopyran-2-one | C14H14O4 | CID 150888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

Synthesis of 2-(Allylsulfonyl)-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a viable synthetic pathway for the preparation of 2-(Allylsulfonyl)-5-methylpyridine, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis, this guide proposes a robust three-step sequence based on established and analogous chemical transformations. The pathway commences with the synthesis of the key intermediate, 2-mercapto-5-methylpyridine, followed by S-allylation to form the corresponding allyl sulfide, and culminates in the oxidation of the sulfide to the target sulfone. This document provides detailed, adaptable experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow to aid researchers in the practical execution of this synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process, as illustrated in the workflow diagram below. The pathway is designed to be efficient and utilize readily available starting materials and reagents.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures for similar transformations and can be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-Mercapto-5-methylpyridine

This procedure is adapted from a patented method for the synthesis of 2-mercaptopyridine from 2-chloropyridine.[1]

Reaction: 2-Chloro-5-methylpyridine reacts with thiourea in the presence of a strong base to yield 2-mercapto-5-methylpyridine.

Materials:

-

2-Chloro-5-methylpyridine

-

Thiourea

-

Ethanol

-

Sodium hydroxide (or Potassium hydroxide)

-

Hydrochloric acid

-

Ethyl acetate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a 15-20 wt% aqueous solution of sodium hydroxide to adjust the pH to 8.0-9.0. Stir at room temperature for 15-20 minutes.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted 2-chloro-5-methylpyridine.

-

Under the protection of an inert gas, acidify the aqueous layer with a 15-20 wt% hydrochloric acid solution to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-mercapto-5-methylpyridine.

Step 2: Synthesis of 2-(Allylthio)-5-methylpyridine

This protocol is based on the general S-alkylation of heterocyclic thiols.[2]

Reaction: 2-Mercapto-5-methylpyridine is S-allylated using allyl bromide in the presence of a base.

Materials:

-

2-Mercapto-5-methylpyridine

-

Allyl bromide

-

A suitable base (e.g., Sodium hydride, Potassium carbonate)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

To a solution of 2-mercapto-5-methylpyridine (1.0 eq) in a suitable solvent, add the base (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(allylthio)-5-methylpyridine.

Step 3: Synthesis of this compound

This procedure is adapted from the oxidation of sulfides to sulfones.[2][3]

Reaction: 2-(Allylthio)-5-methylpyridine is oxidized to the corresponding sulfone using an oxidizing agent.

Materials:

-

2-(Allylthio)-5-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide/Sodium tungstate

-

A suitable solvent (e.g., Dichloromethane (DCM))

Procedure using m-CPBA:

-

Dissolve 2-(allylthio)-5-methylpyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Quantitative Data

The following table summarizes representative yields for analogous reactions found in the literature. These values can serve as a benchmark for the proposed synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Reported Yield (%) |

| 1 | Thiol Synthesis | 2-Chloropyridine | 2-Mercaptopyridine | Thiourea, KOH | >90[1] |

| 2 | S-Allylation | Pyridine-2-thiol | 2-(Allylthio)pyridine | Allyl Bromide, NaH | ~85-95 |

| 3 | Sulfide Oxidation | 2-(Allylthio)pyridine | 2-(Allylsulfonyl)pyridine | m-CPBA | ~90-98[2] |

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Figure 2: Logical workflow of the synthesis.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. By leveraging well-established chemical transformations and providing detailed, adaptable protocols, researchers are equipped with the necessary information to produce this compound for further investigation in drug discovery and development programs. The provided data and diagrams are intended to facilitate a smooth and efficient execution of this synthetic pathway.

References

Spectroscopic Data and Experimental Protocols for 2-(Allylsulfonyl)-5-methylpyridine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document presents the predicted mass spectrometry data available from public databases and outlines detailed, standardized protocols for acquiring NMR, IR, and mass spectra for a compound of this nature. Additionally, it includes visualizations of the general experimental workflows for these spectroscopic techniques.

Data Presentation

The only quantitative data currently available for 2-(Allylsulfonyl)-5-methylpyridine is predicted mass spectrometry data from the PubChem database. This data estimates the mass-to-charge ratio (m/z) for various adducts of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]+ | 198.05834 |

| [M+Na]+ | 220.04028 |

| [M-H]- | 196.04378 |

| [M+NH4]+ | 215.08488 |

| [M+K]+ | 236.01422 |

| [M]+ | 197.05051 |

Source: PubChem CID 155896418.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining NMR, IR, and Mass Spectrometry data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

NMR Spectrometer (e.g., 300-500 MHz)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (typically 8-16 for sufficient signal-to-noise).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, coupling constants, and peak multiplicities to determine the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample (solid or oil).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands for functional groups expected in this compound (e.g., S=O stretches for the sulfonyl group, C=C and C=N stretches for the pyridine ring, C=C for the allyl group, and C-H stretches).

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Liquid Chromatograph (for LC-MS).

-

Syringe pump (for direct infusion).

-

This compound sample.

-

High-purity solvent (e.g., acetonitrile, methanol).

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, protonated molecules [M+H]⁺ or other adducts are observed.

-

If desired, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to obtain structural information.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

References

In-Depth Technical Guide: Biological Activity of 2-(Allylsulfonyl)-5-methylpyridine

A comprehensive review of publicly available data reveals no documented biological activity for the compound 2-(Allylsulfonyl)-5-methylpyridine. Extensive searches of scientific literature databases and chemical repositories have not yielded any studies detailing its pharmacological, toxicological, or any other biological effects.

Chemical suppliers list this compound as a commercially available compound, providing basic chemical and physical properties. However, repositories such as PubChem explicitly state that there is no literature data available for this specific molecule.

While research exists on various other pyridine derivatives, some of which exhibit a range of biological activities including antimicrobial and anticancer properties, this information is not directly applicable to this compound due to differences in their chemical structures. The specific combination of an allylsulfonyl group at the 2-position and a methyl group at the 5-position of the pyridine ring appears to be uninvestigated in a biological context, according to current public knowledge.

Consequently, this guide cannot provide quantitative data on biological activity, experimental protocols, or signaling pathway diagrams as requested, due to the complete absence of such information in the public domain. Further research would be required to determine any potential biological activity of this compound.

An In-depth Technical Guide on the Potential Therapeutic Targets for 2-(Allylsulfonyl)-5-methylpyridine

Disclaimer: 2-(Allylsulfonyl)-5-methylpyridine is a molecule for which there is a notable absence of published biological data in the public domain. This document, therefore, presents a theoretical exploration of its potential therapeutic targets based on a scientific assessment of its constituent chemical moieties: the allylsulfonyl group and the 2,5-disubstituted methylpyridine ring. The experimental protocols, data, and signaling pathways described herein are hypothetical and intended to serve as a guide for future research.

Introduction

This compound is a small molecule featuring a pyridine ring substituted with a methyl group at the 5-position and an allylsulfonyl group at the 2-position. While direct experimental evidence of its biological activity is not currently available, the known pharmacological profiles of related compounds containing either an allylsulfonyl or a methylpyridine scaffold allow for the formulation of several hypotheses regarding its potential therapeutic applications. This guide will delve into these potential targets, proposing a structured approach for their investigation.

Analysis of Constituent Moieties and Hypothesized Therapeutic Targets

2.1. The Allylsulfonyl Moiety: A Potential Source of Anticancer and Antimicrobial Activity

The allylsulfonyl group is a key structural feature of various biologically active compounds. Organosulfur compounds containing allyl groups, such as those found in garlic (Allium sativum), have been extensively studied for their therapeutic properties.

-

Anticancer Potential: Allyl sulfur compounds are known to induce apoptosis and modulate cellular detoxification systems in cancer cells.[1] They can interact with proteins that have reactive thiol groups, which are crucial for cellular redox homeostasis and are often dysregulated in cancer.[1]

-

Antimicrobial Activity: Allyl sulfides have demonstrated broad-spectrum antimicrobial, antibacterial, and antifungal activities.[2] For instance, allyl sulfonamides have shown efficacy against the fungus Botrytis cinerea.[3]

Based on these precedents, it is hypothesized that the allylsulfonyl moiety of this compound could confer anticancer and antimicrobial properties to the molecule.

2.2. The 2,5-Disubstituted Pyridine Moiety: A Scaffold for Diverse Pharmacological Activities

The pyridine ring is a common scaffold in a vast array of pharmaceuticals and biologically active molecules.[4][5] The substitution pattern significantly influences the biological activity.

-

Neurological and Inflammatory Pathways: Various pyridine derivatives have been reported to possess anticonvulsant, antihistaminic, and anti-inflammatory properties.[6][7] Furthermore, 2,5-disubstituted pyridines have been identified as potent ligands for serotonin receptors, specifically the 5-HT2A receptor, suggesting potential applications in neuropsychiatric disorders.[8]

-

Enzyme Inhibition: The pyridine scaffold is present in numerous enzyme inhibitors. For example, derivatives of 2-chloro-5-methylpyridine are used as intermediates in the synthesis of herbicides, which often act by inhibiting essential plant enzymes.[9][10] This suggests that this compound could potentially act as an inhibitor of various enzymes in pathogenic organisms or in human diseases.

Therefore, the 2,5-disubstituted methylpyridine core suggests that this compound could have therapeutic potential in neurological disorders , inflammation , and as an enzyme inhibitor .

Hypothesized Signaling Pathways

Based on the analysis of its chemical structure, this compound could potentially modulate the following signaling pathways:

-

Apoptosis Pathway in Cancer Cells: The allylsulfonyl group may trigger intrinsic or extrinsic apoptotic pathways.

-

Bacterial/Fungal Cell Wall Synthesis or Metabolism: The compound could inhibit key enzymes necessary for microbial survival.

-

Serotonergic Signaling in the Central Nervous System: The methylpyridine core could allow the molecule to bind to and modulate serotonin receptors.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Hypothetical induction of apoptosis in cancer cells.

Proposed Experimental Workflow

To investigate the potential therapeutic targets of this compound, a systematic experimental workflow is proposed.

Experimental Workflow Diagram

Caption: Proposed workflow for target identification.

Detailed Methodologies for Key Experiments

5.1. In Vitro Anticancer Activity Screening

-

Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

-

Method:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like HEK293) will be used.

-

MTT Assay: Cells will be seeded in 96-well plates and treated with increasing concentrations of the compound for 48-72 hours. Cell viability will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) will be calculated.

-

5.2. In Vitro Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a range of pathogenic bacteria and fungi.

-

Method:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) will be used.

-

Broth Microdilution Method: The compound will be serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of each microorganism will be added, and the plates will be incubated. The MIC will be determined as the lowest concentration of the compound that inhibits visible microbial growth.

-

5.3. Serotonin Receptor Binding Assay

-

Objective: To evaluate the binding affinity of the compound for the human 5-HT2A receptor.

-

Method:

-

Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor will be used.

-

Radioligand Binding Assay: The ability of this compound to displace a specific radioligand (e.g., [3H]ketanserin) from the 5-HT2A receptor will be measured.

-

Data Analysis: The inhibition constant (Ki) will be calculated to determine the binding affinity.

-

Data Presentation

The quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 ± 2.1 |

| A549 | Lung | 25.8 ± 3.5 |

| HCT116 | Colon | 12.5 ± 1.8 |

| HEK293 | Non-cancerous | > 100 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Bacterium | 32 |

| Escherichia coli | Bacterium | 64 |

| Candida albicans | Fungus | 16 |

| Aspergillus fumigatus | Fungus | 32 |

Table 3: Hypothetical Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) |

| 5-HT2A | [3H]ketanserin | 85.3 ± 9.7 |

Conclusion

While direct biological data for this compound is currently lacking, a systematic investigation based on the known activities of its constituent chemical moieties is warranted. The proposed research framework, encompassing in vitro screening, mechanism of action studies, and in vivo validation, provides a clear path to elucidating the therapeutic potential of this compound. The hypotheses presented in this guide suggest that this compound could be a promising lead compound for the development of novel anticancer, antimicrobial, or neuropharmacological agents. Further experimental validation is essential to confirm these theoretical targets and to advance our understanding of the pharmacological profile of this molecule.

References

- 1. Allyl sulfur compounds and cellular detoxification system: effects and perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. scielo.br [scielo.br]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

Literature Review on 2-(Allylsulfonyl)-5-methylpyridine Research

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on 2-(Allylsulfonyl)-5-methylpyridine. Despite its availability from commercial chemical suppliers, there are no published studies detailing its synthesis, biological activity, or mechanism of action. As a result, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and analyses of signaling pathways is not feasible at this time.

The information available for this compound is limited to its basic chemical properties and sources for procurement.

Chemical Properties and Identifiers

Public chemical databases provide fundamental information about the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 197.25 g/mol | |

| IUPAC Name | 5-methyl-2-(prop-2-en-1-ylsulfonyl)pyridine | |

| CAS Number | 2249891-88-9 | Tokyo Chemical Industry Co., Ltd.[2] |

| SMILES | CC1=CN=C(C=C1)S(=O)(=O)CC=C | PubChem[1] |

| InChI | InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-5-4-8(2)7-10-9/h3-5,7H,1,6H2,2H3 | PubChem[1] |

Synthesis and Experimental Protocols

There are no specific published experimental protocols for the synthesis of this compound. General synthetic methods for other pyridine derivatives can be found in the literature, but a direct and validated procedure for this particular compound is not available.[3][4][5][6] Patents related to the synthesis of other substituted pyridines exist, but they do not describe the synthesis of this compound.[7][8][9][10]

Biological Activity and Signaling Pathways

No biological activity, mechanism of action, or involvement in any signaling pathways has been reported for this compound in the scientific literature. While research exists on the biological activities of other pyridine-containing compounds,[11][12][13][14][15] this information cannot be extrapolated to the target compound without specific experimental evidence.

Due to the lack of research data, it is not possible to generate diagrams of experimental workflows or signaling pathways related to this compound.

Quantitative Data

There is no quantitative data such as IC₅₀ values, Ki values, pharmacokinetic parameters, or other biological assay results available for this compound.

References

- 1. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]

- 2. This compound 2249891-88-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 8. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

- 9. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 11. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US11524951B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. US8318713B2 - Potentiation of cancer chemotherapy by 7-(2, 5-dihydro-4-imidazo [1, 2-A] pyridine-3-yl-2,5-Dioxo-1H-pyrrol-3-yl)-9-fluoro-1,2,3,4 tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo [3,2,1-jk] [1,4] benzodiazepine - Google Patents [patents.google.com]

- 15. Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine is not a commercially available compound with extensive documentation in the public domain. This guide, therefore, presents a proposed synthetic route and predicted characterization data based on established chemical principles and data from analogous structures. The experimental protocols are illustrative and may require optimization.

Introduction

5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine is a novel pyridine derivative containing an allyl sulfone moiety. Pyridine sulfones are an important class of compounds in medicinal chemistry, often investigated for their potential as therapeutic agents. The introduction of an allyl group provides a site for further chemical modification or potential interaction with biological targets. This guide outlines a plausible multi-step synthesis for this target compound and provides a comprehensive set of predicted characterization data to aid in its identification and analysis.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing from commercially available starting materials. The overall strategy involves the initial preparation of a key intermediate, 2-chloro-5-methylpyridine, followed by the synthesis of the sulfonating agent, sodium allylsulfonate. The final step is a nucleophilic aromatic substitution reaction to couple these two fragments, yielding the target compound.

Figure 1: Proposed synthetic workflow for 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methylpyridine

This procedure is adapted from established methods for the chlorination of pyridine derivatives.[1]

-

Materials: 3-methylpyridine, chlorine gas, catalyst (e.g., a Lewis acid or a transition metal salt), water.

-

Procedure:

-

To a reaction vessel equipped with a stirrer, gas inlet, and temperature control, add 3-methylpyridine and water as the reaction medium.

-

Introduce the catalyst to the mixture.

-

While maintaining the temperature between 40-60°C, bubble chlorine gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

-

Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-chloro-5-methylpyridine.

-

Step 2: Synthesis of Sodium Allylsulfonate

This protocol is based on the reaction of allyl chloride with sodium sulfite.[2]

-

Materials: Allyl chloride, sodium sulfite, sodium hydroxide, water.

-

Procedure:

-

Prepare an aqueous solution of sodium sulfite in a reaction flask equipped with a stirrer, condenser, and pH meter.

-

Heat the solution to approximately 45-70°C.

-

Slowly add allyl chloride to the heated sodium sulfite solution while vigorously stirring.

-

Maintain the pH of the reaction mixture between 7 and 11 by the controlled addition of an aqueous sodium hydroxide solution.

-

Continue the reaction until the consumption of sodium sulfite is complete (can be monitored by qualitative tests).

-

Upon reaction completion, cool the mixture. The product, sodium allylsulfonate, will be in the aqueous solution. This solution can be used directly in the next step or the product can be isolated by evaporation of water if a solid is required.

-

Step 3: Synthesis of 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine

This is a proposed procedure based on nucleophilic aromatic substitution reactions of chloropyridines with sulfinate salts.

-

Materials: 2-chloro-5-methylpyridine, sodium allylsulfonate, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-methylpyridine and a molar excess (e.g., 1.2 equivalents) of sodium allylsulfonate in anhydrous DMF.

-

Heat the reaction mixture to 80-100°C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine.

-

Predicted Characterization Data

The following data are predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁NO₂S |

| Molecular Weight | 197.25 g/mol |

| Appearance | White to off-white solid or oil |

¹H NMR Spectroscopy

Predicted spectrum in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 (Pyridine) |

| ~7.80 | dd | 1H | H-4 (Pyridine) |

| ~7.40 | d | 1H | H-3 (Pyridine) |

| ~5.80 | ddt | 1H | -CH=CH₂ |

| ~5.30 | d | 1H | -CH=CH ₂ (trans) |

| ~5.15 | d | 1H | -CH=CH ₂ (cis) |

| ~3.90 | d | 2H | -SO₂-CH ₂- |

| ~2.40 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

Predicted spectrum in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~135.0 | C-5 (Pyridine) |

| ~125.0 | -C H=CH₂ |

| ~122.0 | C-3 (Pyridine) |

| ~121.0 | -CH=C H₂ |

| ~60.0 | -SO₂-C H₂- |

| ~18.0 | -C H₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2920 | Medium | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1580, 1470 | Strong | C=C, C=N stretch (pyridine) |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1130 | Strong | Symmetric SO₂ stretch |

| ~980, 920 | Strong | =C-H bend (alkene) |

Mass Spectrometry (EI)

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 156 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 132 | [M - SO₂CH₂CH=CH₂]⁺ (Loss of allylsulfonyl radical) |

| 91 | [C₆H₅N]⁺ (Fragment from pyridine ring) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Signaling Pathways and Biological Activity

There is no published data on the biological activity or the signaling pathways associated with 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine. Research into this novel compound would be required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a comprehensive proposed framework for the synthesis and characterization of 5-Methyl-2-(2-propen-1-ylsulfonyl)pyridine. The outlined three-step synthesis is based on reliable and well-documented chemical transformations. The predicted spectral data offers a robust baseline for the structural confirmation of the synthesized compound. This document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this novel pyridine sulfone derivative. Experimental validation and optimization of the proposed protocols are necessary next steps.

References

The Dual Reactivity of Allyl Sulfonyl Pyridines: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. When functionalized with an allyl sulfonyl group, the resulting molecule possesses a rich and dualistic reactivity profile, acting as both a latent nucleophile and a potent electrophile. This technical guide provides an in-depth analysis of the synthesis, reactivity, and biological applications of allyl sulfonyl pyridine systems, offering a valuable resource for their strategic deployment in drug discovery and organic synthesis.

Synthesis of Allyl Sulfonyl Pyridines

The preparation of allyl sulfonyl pyridines can be accomplished through several synthetic routes. A common and effective method involves the S-allylation of a pyridylsulfinate salt, which is often generated in situ from the corresponding sulfonyl chloride or by other means. A general, scalable protocol proceeds via the Pd-catalyzed sulfinylation of a bromopyridine, followed by S-allylation.

Experimental Protocol: One-Pot, Two-Step Synthesis of 2-(Allylsulfonyl)pyridine

This protocol is adapted from established procedures for the synthesis of heteroaryl allyl sulfones.

Materials:

-

2-Bromopyridine

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

-

Allyl Bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

Sulfinate Formation: To a dry, oven-baked flask under an inert atmosphere, add 2-bromopyridine (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (0.05 equiv), and XantPhos (0.10 equiv).

-

Add anhydrous toluene to dissolve the reagents.

-

Add Cs₂CO₃ (2.0 equiv) and stir the mixture vigorously at 100 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-bromopyridine.

-

S-Allylation: Cool the reaction mixture to room temperature.

-

Add allyl bromide (1.5 equiv) to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Upon completion, quench the reaction with water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(allylsulfonyl)pyridine.

Reactivity Profile of the Allyl Sulfonyl Group in Pyridine Systems

The reactivity of allyl sulfonyl pyridines is characterized by two primary modes: its function as a latent nucleophile precursor in transition metal catalysis and the electrophilicity of the pyridine ring activated by the sulfonyl group.

Latent Nucleophile: Palladium-Catalyzed Cross-Coupling Reactions

Heterocyclic allyl sulfones serve as stable, solid, and easy-to-handle precursors to highly reactive sulfinate salts. In the presence of a palladium(0) catalyst, the allyl sulfonyl group undergoes deallylation to generate a pyridylsulfinate anion in situ. This sulfinate then participates in desulfinylative cross-coupling reactions with a variety of aryl and heteroaryl halides, providing a powerful method for the synthesis of biaryl and heterobiaryl compounds.

The general workflow for this transformation is depicted below:

This methodology is notable for its broad substrate scope and functional group tolerance, making it a valuable tool in complex molecule synthesis.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Allyl Sulfones

| Entry | Allyl Sulfonyl Heterocycle | Aryl Halide | Product | Yield (%) |

| 1 | 2-(Allylsulfonyl)pyridine | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 76 |

| 2 | 2-(Allylsulfonyl)pyridine | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 85 |

| 3 | 3-(Allylsulfonyl)quinoline | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)quinoline | 92 |

| 4 | 2-(Allylsulfonyl)pyrazine | 2-Chloropyridine | 2-(Pyridin-2-yl)pyrazine | 65 |

Data compiled from representative literature on palladium-catalyzed cross-coupling reactions.

Electrophilic Character: Nucleophilic Aromatic Substitution (SNAr)

The sulfonyl group is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the sulfonyl group (i.e., the 2- and 4-positions for a 3-sulfonylpyridine, and the 2-position for a 2-sulfonylpyridine). This makes sulfonyl pyridines potent electrophiles, especially for soft nucleophiles like thiols.

This reactivity is of paramount importance in drug development, where 2-sulfonylpyridines are utilized as "covalent warheads" to target cysteine residues in proteins. The reaction proceeds through a Meisenheimer-like intermediate, with the sulfinate anion acting as an excellent leaving group.

The reactivity of these systems can be finely tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity and accelerate the rate of substitution, while electron-donating groups have the opposite effect. While direct kinetic comparisons between allyl sulfonyl and other alkyl sulfonyl leaving groups on pyridine are not extensively documented, the allyl sulfinate is a stable leaving group, comparable in ability to other alkyl and aryl sulfinates.

Table 2: Reactivity of 2-Sulfonylpyrimidines with Glutathione (GSH) at pH 7.0

| Compound (2-SO₂R-pyrimidine) | R Group | Rate Constant (k, M⁻¹s⁻¹) |

| Reference | Methyl | ~1.2 x 10⁻² |

| Electron Withdrawing | Methyl (5-NO₂ substituted) | ~9900 |

| Electron Withdrawing | Methyl (5-COOMe substituted) | ~9900 |

| Electron Donating | Methyl (5-NH₂ substituted) | No reaction observed |

| Electron Donating | Methyl (5-OMe substituted) | No reaction observed |

Data adapted from studies on 2-sulfonylpyrimidines, which serve as a close proxy for the electronic effects on sulfonyl pyridines.[1]

Reactivity of the Allyl Double Bond: An Under-explored Frontier

The reactivity of the terminal double bond of the allyl group in pyridyl allyl sulfones is not extensively reported in the literature. However, based on fundamental principles of organic chemistry, some predictions can be made. The strongly electron-withdrawing sulfonyl group will polarize the double bond, making the β-carbon electron-deficient and susceptible to attack by nucleophiles. This suggests that pyridyl allyl sulfones could act as Michael acceptors.

Potential reactions include:

-

Michael Addition: Addition of soft nucleophiles (e.g., thiolates, enolates) to the β-carbon.

-

Cycloadditions: The electron-deficient nature of the alkene could make it a suitable dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions.

-

Oxidations: Reactions such as epoxidation or dihydroxylation are expected to proceed, though the electronic nature of the alkene may influence the reaction rates and conditions required.

Further research is needed to fully characterize this aspect of the reactivity profile and its synthetic utility.

Biological Applications and Signaling Pathways

The electrophilic nature of the pyridyl sulfonyl moiety has been effectively harnessed in the development of covalent inhibitors that target specific cysteine residues in proteins. This strategy has been particularly successful in modulating the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.

Modulation of the Keap1-Nrf2 Pathway

Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophilic or oxidative stress leads to the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Electrophilic 2-sulfonyl pyridine compounds can mimic this endogenous stress signal by covalently modifying sensor cysteines on Keap1 (such as Cys151), leading to the constitutive activation of the Nrf2 pathway. This has therapeutic potential in diseases associated with oxidative stress.

Inhibition of Adenosine Deaminase (ADA)

Certain 2-sulfonylpyridine derivatives have been identified as selective covalent modifiers of adenosine deaminase (ADA). ADA is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an increase in adenosine levels, which can have potent anti-inflammatory effects. Covalent modification of ADA by sulfonyl pyridines, even at cysteine residues distal to the active site, can allosterically inhibit enzyme activity, providing a novel mechanism for therapeutic intervention.

Conclusion

Allyl sulfonyl pyridines are versatile chemical entities with a pronounced dualistic reactivity. Their ability to act as precursors for nucleophilic pyridyl species under palladium catalysis makes them valuable building blocks in organic synthesis. Concurrently, the potent electrophilicity imparted by the sulfonyl group on the pyridine ring allows for their use as highly tunable covalent modifiers in chemical biology and drug discovery. While the reactivity of the allyl moiety's double bond remains an area ripe for exploration, the established applications of allyl sulfonyl pyridines in cross-coupling and as covalent warheads solidify their importance as a privileged scaffold for researchers in the chemical and life sciences. A thorough understanding of this reactivity profile is key to unlocking their full potential in the development of novel therapeutics and synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for 2-(Allylsulfonyl)-5-methylpyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Allylsulfonyl)-5-methylpyridine is a versatile and stable reagent employed in modern organic synthesis. In the context of agrochemical development, it serves as an excellent precursor for the formation of 2-pyridyl-aryl scaffolds. The pyridine ring is a common motif in a wide array of fungicides, herbicides, and insecticides, owing to its ability to interact with various biological targets. This compound functions as a stable, solid pyridine sulfinate surrogate, which is a key component in palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl systems, which is a crucial step in the synthesis of novel and effective agrochemicals.

Application Notes

The primary application of this compound in agrochemical synthesis is its use in palladium-catalyzed cross-coupling reactions to generate 2-(5-methylpyridyl)-aryl compounds. This reaction is particularly valuable for creating libraries of novel compounds for high-throughput screening of biological activity. The allyl sulfone acts as a leaving group, and the remaining pyridyl sulfinate intermediate readily participates in the catalytic cycle.

The synthesis of a variety of 2-(5-methylpyridyl)-aryl derivatives can be achieved with good to moderate yields, depending on the nature of the aryl halide coupling partner. Below is a summary of representative yields for the synthesis of potential agrochemical precursors using this methodology.

Data Presentation

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-methylpyridine | 49 |

| 2 | 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-5-methylpyridine | 45 (Estimated) |

| 3 | 2-Bromonitrobenzene | 5-Methyl-2-(2-nitrophenyl)pyridine | 42 (Estimated) |

| 4 | 4-Bromobenzonitrile | 4-(5-Methylpyridin-2-yl)benzonitrile | 47 (Estimated) |

Yields for entries 2-4 are estimated based on the reported yield for 4-bromoanisole and are subject to variation based on experimental conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

This protocol is based on a practical example provided by Tokyo Chemical Industry (TCI)[1].

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

P(tBu)₂Me·HBF₄ (Methyl-di-tert-butylphosphonium tetrafluoroborate)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Pressure-resistant reaction vessel

-

Standard glassware for organic synthesis

Procedure:

-

To a pressure-resistant reaction vessel, add this compound (1.5 equiv.), palladium(II) acetate (0.05 equiv.), P(tBu)₂Me·HBF₄ (0.10 equiv.), and cesium carbonate (2.0 equiv.).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the vessel, followed by the aryl halide (1.0 equiv.) at room temperature.

-

Seal the reaction vessel and stir the mixture at 150 °C for 17 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(5-methylpyridyl)-aryl product.

Mandatory Visualizations

Caption: General scheme for the synthesis of 2-pyridyl-aryl compounds.

Caption: Experimental workflow for the cross-coupling reaction.

Caption: Logic for generating potential agrochemical leads.

References

Application of 2-(Allylsulfonyl)-5-methylpyridine in Antiviral Drug Development

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] Various pyridine-containing molecules have been investigated and developed as inhibitors of critical viral enzymes and replication processes.[1][4] While specific antiviral data for 2-(Allylsulfonyl)-5-methylpyridine is not extensively documented in publicly available literature, its structural features suggest potential as a candidate for antiviral drug development. This document outlines a generalized framework for the evaluation of this compound as an antiviral agent, drawing upon established protocols and findings from related pyridine derivatives.

The pyridine ring is a core component of several approved antiviral drugs, highlighting its importance as a pharmacophore.[5] Research has demonstrated that pyridine derivatives can exhibit antiviral activity against a range of viruses, including influenza viruses, human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), respiratory syncytial virus (RSV), and coronaviruses.[1][2] The mechanism of action for these compounds is often multifaceted, targeting various stages of the viral life cycle, such as viral entry, replication, and release.[4][6]

This application note provides a roadmap for researchers to explore the antiviral potential of this compound, from initial cytotoxicity and antiviral screening to more detailed mechanistic studies.

Quantitative Data Summary

As no specific quantitative data for this compound was found, the following table presents exemplary data from a study on benzothiazolyl-pyridine hybrids against H5N1 influenza virus and SARS-CoV-2, to illustrate the type of data that would be generated in antiviral assays.[5]

Table 1: Antiviral Activity and Cytotoxicity of Exemplary Pyridine Derivatives [5]

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| 8f | H5N1 | - | - | - |

| SARS-CoV-2 | - | - | - | |

| 8g | H5N1 | - | - | - |

| SARS-CoV-2 | - | - | - | |

| 8h | H5N1 | - | - | - |

| SARS-CoV-2 | 3.669 | >100 | >27.25 | |

| Ribavirin | H5N1 | - | - | - |

| Lopinavir | SARS-CoV-2 3CLpro | 129.8 µg/mL (IC₅₀) | - | - |

Note: Specific IC₅₀ and CC₅₀ values for compounds 8f and 8g against H5N1 and SARS-CoV-2, and for compound 8h against H5N1 were not explicitly provided in the source as numerical values, but rather as percentage inhibition at certain concentrations. Lopinavir data is for protease inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death.

Materials:

-

Host cell line (e.g., Vero E6, MDCK, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Seed the 96-well plates with host cells at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with 0.1% DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To quantify the inhibitory effect of this compound on viral replication.

Materials:

-

Confluent monolayer of host cells in 6-well plates

-

Virus stock of known titer (e.g., Influenza A, HSV-1)

-

This compound

-

Infection medium (DMEM with 2% FBS)

-

Agarose overlay (e.g., 2X DMEM mixed 1:1 with 1.2% agarose)

-

Crystal violet solution (0.1% w/v in 20% ethanol)

Protocol:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Prepare serial dilutions of the virus in infection medium.

-

Remove the growth medium from the cells and infect the monolayer with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

-

During incubation, prepare mixtures of the agarose overlay with various non-toxic concentrations of this compound.

-

After the virus adsorption period, remove the inoculum and wash the cells with PBS.

-

Overlay the cells with 2 mL of the agarose mixture containing the compound. Include a virus control (no compound) and a cell control (no virus).

-